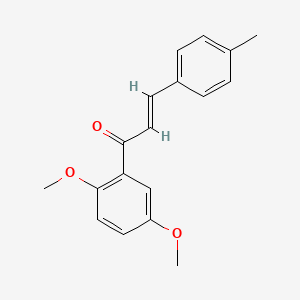

![molecular formula C15H11BrN2OS2 B2556801 3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 356569-46-5](/img/no-structure.png)

3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the synthesis .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

Hybrid Catalysts in Synthesis

Hybrid catalysts have shown significant importance in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The utilization of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitates the development of substituted pyrano[2,3-d]pyrimidin derivatives, showcasing the compound's relevance in creating lead molecules for further research (Parmar, Vala, & Patel, 2023).

Synthesis of Pyrimidoquinolines

The compound's structural framework supports the synthesis of pyrimido[4,5-b]quinolines and its thio analogues, highlighting its utility in constructing biologically potent derivatives with significant therapeutic importance. This facilitates a novel method for synthesizing a variety of 1,3-diaryl-5-hydroxy-2,4-dioxo pyrimido[4,5-b]quinolines, demonstrating the compound's role in medicinal chemistry advancements (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, closely related to the compound , have been extensively researched for their applications in optoelectronic materials. The inclusion of pyrimidine rings in π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs), highlighting the compound's potential in materials science and electronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anti-inflammatory Activity

Substituted tetrahydropyrimidine derivatives, which share a structural resemblance with the compound, have shown potent in-vitro anti-inflammatory activity. This underscores the potential of such compounds in designing leads for anti-inflammatory drugs, thereby emphasizing its importance in pharmacological research (Gondkar, Deshmukh, & Chaudhari, 2013).

作用機序

特性

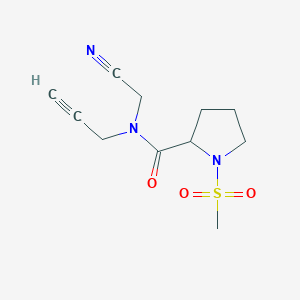

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves the condensation of 4-bromobenzaldehyde with thiourea to form 4-bromo-N'-(4-bromophenyl)thiourea. This intermediate is then reacted with ethyl acetoacetate to form 3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one.", "Starting Materials": [ "4-bromobenzaldehyde", "thiourea", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Condensation of 4-bromobenzaldehyde with thiourea in ethanol to form 4-bromo-N'-(4-bromophenyl)thiourea.", "Step 2: Reaction of 4-bromo-N'-(4-bromophenyl)thiourea with ethyl acetoacetate in ethanol in the presence of sodium ethoxide to form 3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one." ] } | |

CAS番号 |

356569-46-5 |

製品名 |

3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one |

分子式 |

C15H11BrN2OS2 |

分子量 |

379.29 |

IUPAC名 |

5-(4-bromophenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C15H11BrN2OS2/c1-2-7-18-14(19)12-11(8-21-13(12)17-15(18)20)9-3-5-10(16)6-4-9/h2-6,8H,1,7H2,(H,17,20) |

InChIキー |

STBFXLQMWAOKPB-UHFFFAOYSA-N |

SMILES |

C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)Br |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

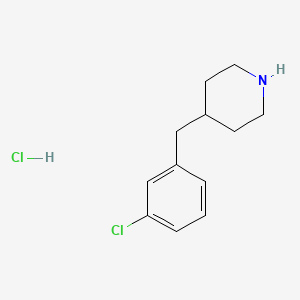

![2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2556719.png)

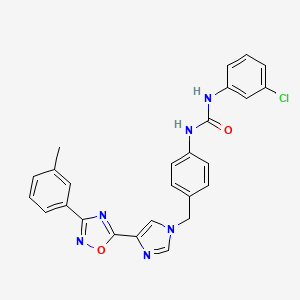

![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)

![Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate](/img/structure/B2556723.png)

![(7-Phenyl-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556729.png)

![5-nitro-N-[4-[[4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2556731.png)

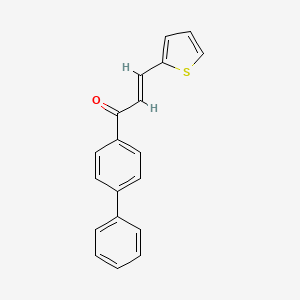

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2556740.png)

![6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2556741.png)